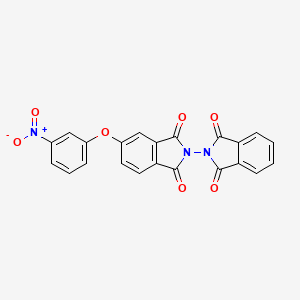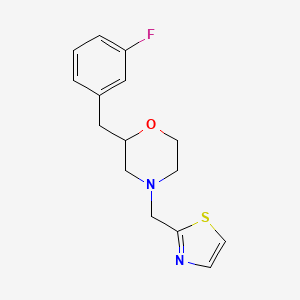
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, also known as NPB, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. NPB is a tetracyclic quinone that contains a nitrophenyl group and two isoindole rings. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to inhibit the activity of several enzymes, including NADH oxidase and xanthine oxidase, which are involved in ROS generation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the generation of ROS. In addition, this compound has been shown to have antioxidant properties and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, this compound has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in materials science. In addition, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been synthesized using several methods, including the reaction between 3-nitrophthalic anhydride and 2,2'-biindoline in the presence of a catalyst, and the oxidation of 5-amino-2,2'-biisoindole with hydrogen peroxide in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a redox-active probe to study the electron transfer reactions in proteins and enzymes. In pharmacology, this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as organic semiconductors.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11N3O7/c26-19-15-6-1-2-7-16(15)20(27)23(19)24-21(28)17-9-8-14(11-18(17)22(24)29)32-13-5-3-4-12(10-13)25(30)31/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTASBAKQWISHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)](/img/structure/B6107708.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)
![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)

![4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile](/img/structure/B6107764.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)